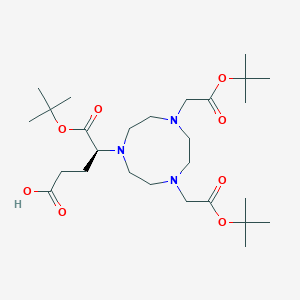
3-(2,2-Dimethoxyethyl)piperidine
Descripción general
Descripción
3-(2,2-Dimethoxyethyl)piperidine: is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a 2,2-dimethoxyethyl group attached to the third carbon of the piperidine ring. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their diverse biological activities and chemical reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethoxyethyl)piperidine typically involves the reaction of piperidine with 2,2-dimethoxyethanol under acidic or basic conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 2,2-dimethoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as palladium or rhodium in hydrogenation reactions can also be employed to achieve high selectivity and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,2-Dimethoxyethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert it to different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Piperidinones.
Reduction: Various reduced piperidine derivatives.
Substitution: Functionalized piperidine compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2,2-Dimethoxyethyl)piperidine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the biological mechanisms and potential therapeutic applications of piperidine-based drugs .
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor for the synthesis of drugs targeting neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dimethoxyethyl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to modulate neurotransmitter systems in the brain, influencing receptors such as GABA and NMDA . Additionally, they may inhibit enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling and function .
Comparación Con Compuestos Similares
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
2,2-Dimethoxyethylamine: A related compound with similar functional groups.
N-Methylpiperidine: Another piperidine derivative with different substitution patterns.
Uniqueness: 3-(2,2-Dimethoxyethyl)piperidine is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic applications .
Propiedades
IUPAC Name |
3-(2,2-dimethoxyethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-9(12-2)6-8-4-3-5-10-7-8/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCWETXPKXSRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1CCCNC1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Piperazine, 1-[4-[3-(1-piperidinyl)propoxy]benzoyl]-, dihydrochloride](/img/structure/B8068182.png)


![2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B8068220.png)



![2-(Prop-2-yn-1-yl)bicyclo[2.2.1]heptane](/img/structure/B8068262.png)

